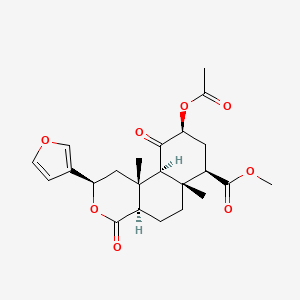

12-epi-Salvinorin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H28O8 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

methyl (2R,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1 |

InChI Key |

OBSYBRPAKCASQB-KWMFLVSKSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Canonical SMILES |

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Synonyms |

(-)-salvinorin A 1-deoxo-1,10-dehydrosalvinorin A 12-epi-salvinorin A divinorin A salvinorin salvinorin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of 12-epi-Salvinorin A: A Biased Ligand at the Kappa-Opioid Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12-epi-Salvinorin A, a stereoisomer of the potent naturally occurring hallucinogen Salvinorin A, has emerged as a significant tool in opioid research. Its unique pharmacological profile as a biased agonist at the kappa-opioid receptor (KOR) presents a compelling avenue for the development of novel therapeutics with potentially improved side-effect profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on its differential engagement of G-protein and β-arrestin signaling pathways. Detailed experimental protocols for its synthesis and key functional assays are provided, alongside quantitative data and visual representations of the underlying molecular mechanisms and experimental workflows.

Discovery and Pharmacological Profile

The discovery of this compound arose from structure-activity relationship (SAR) studies of Salvinorin A, a non-nitrogenous diterpene isolated from the plant Salvia divinorum. While Salvinorin A is a potent and selective full agonist at the KOR, its psychoactive effects limit its therapeutic potential. This led researchers to explore synthetic modifications to dissociate the therapeutic effects from the hallucinogenic properties.

This compound was identified as a selective KOR partial agonist with a unique signaling profile.[1] Unlike its parent compound, it exhibits biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. Specifically, this compound acts as a partial agonist for G-protein activation while functioning as a full agonist for β-arrestin2 recruitment.[1] This differential signaling is of significant interest as the G-protein pathway is often associated with the therapeutic effects of opioids (e.g., analgesia), while the β-arrestin pathway has been implicated in some of the adverse effects, such as tolerance, respiratory depression, and dysphoria.

Quantitative Pharmacological Data

The binding and functional activities of this compound and its analogues at the human kappa-opioid receptor (hKOR) have been characterized using various in vitro assays. The following table summarizes key quantitative data for easy comparison.

| Compound | Receptor Binding Affinity (Ki, nM) | G-Protein Activation ([³⁵S]GTPγS) | β-Arrestin2 Recruitment |

| hKOR | EC₅₀ (nM) | Eₘₐₓ (%) | |

| This compound | 25.4 ± 3.5 | 121 ± 21 | 45 ± 3 |

| Salvinorin A | 1.2 ± 0.2 | 2.1 ± 0.6 | 100 |

| U50,488H (Full Agonist) | 1.8 ± 0.3 | 2.9 ± 0.2 | 100 |

Data sourced from Béguin et al., 2012.[1]

Synthesis of this compound

This compound can be synthesized from Salvinorin A in a four-step process. The synthesis involves the epimerization of the C12 position, which is key to its altered pharmacological activity.

Synthetic Scheme

The general synthetic route from Salvinorin A to this compound is as follows:

-

Hydrolysis of the C2 acetate of Salvinorin A to yield Salvinorin B.

-

Oxidation of the C2 hydroxyl group of Salvinorin B to a ketone.

-

Epimerization at the C12 position under basic conditions.

-

Reduction of the C2 ketone back to a hydroxyl group, followed by acetylation to yield this compound.

While a detailed, step-by-step protocol with precise molar quantities and reaction conditions is proprietary to the research labs that developed it, the following provides a more detailed description of the experimental procedure based on published literature.

Experimental Protocol: Synthesis of this compound

Step 1: Hydrolysis of Salvinorin A to Salvinorin B

-

Procedure: Salvinorin A is dissolved in a suitable solvent such as methanol. A base, typically sodium methoxide, is added to the solution. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched, and the product, Salvinorin B, is extracted and purified.

Step 2: Oxidation of Salvinorin B

-

Procedure: Salvinorin B is dissolved in an appropriate solvent like dichloromethane. An oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), is added to the solution. The reaction is stirred at room temperature until completion, as indicated by TLC. The reaction mixture is then worked up to remove the oxidant and purify the resulting ketone.

Step 3: Epimerization at C12

-

Procedure: The ketone intermediate is dissolved in a solvent and treated with a base to facilitate epimerization at the C12 position. The choice of base and reaction conditions is critical to achieve the desired stereochemical outcome. The reaction is carefully monitored and quenched once equilibrium is reached or the desired isomer is maximized.

Step 4: Reduction and Acetylation

-

Procedure: The C12-epimerized ketone is reduced back to the alcohol using a reducing agent such as sodium borohydride. The stereoselectivity of this reduction is important. Finally, the hydroxyl group at C2 is acetylated using acetic anhydride and a base like pyridine to yield this compound. The final product is purified by chromatography.

Key Experimental Protocols for Pharmacological Characterization

The characterization of this compound's biased agonism relies on specific functional assays that measure G-protein activation and β-arrestin recruitment.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (CHO-hKOR cells).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

[³⁵S]GTPγS (radioligand).

-

Test compounds (e.g., this compound).

-

Scintillation cocktail and microplates.

-

-

Procedure:

-

Thaw the CHO-hKOR cell membranes on ice.

-

Incubate the membranes with varying concentrations of the test compound in the assay buffer containing GDP for a pre-incubation period.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data is analyzed to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.

-

β-Arrestin Recruitment Assay (PathHunter® Assay)

This is a cell-based assay that measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation.

-

Materials:

-

U2OS cells co-expressing the hKOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

-

Assay buffer and cell plating reagents.

-

Test compounds.

-

PathHunter® detection reagents.

-

Luminescence plate reader.

-

-

Procedure:

-

Plate the PathHunter® cells in a white-walled microplate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter® detection reagents to the wells.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Analyze the data to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

-

Visualizing Signaling Pathways and Workflows

Signaling Pathway of this compound at the KOR

The following diagram illustrates the biased signaling of this compound at the kappa-opioid receptor.

Caption: Biased agonism of this compound at the KOR.

Experimental Workflow for Characterization

The following diagram outlines the logical workflow for the synthesis and pharmacological characterization of a novel compound like this compound.

Caption: Workflow for synthesis and characterization.

Conclusion and Future Directions

This compound stands out as a valuable pharmacological tool for dissecting the complex signaling of the kappa-opioid receptor. Its biased agonism provides a chemical scaffold for the design of novel KOR ligands with potentially improved therapeutic indices. Future research should focus on further elucidating the downstream signaling consequences of this biased profile in more complex biological systems, including in vivo models of pain, addiction, and mood disorders. The detailed methodologies and data presented in this guide are intended to facilitate such research and accelerate the development of the next generation of opioid-based therapeutics.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 12-epi-Salvinorin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-epi-Salvinorin A, a stereoisomer of the potent and selective kappa-opioid receptor (KOR) agonist Salvinorin A, presents a unique pharmacological profile that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and pharmacological properties of this compound. A key focus is its characterization as a biased agonist at the KOR, exhibiting partial agonism for G-protein activation and full agonism for β-arrestin2 recruitment. This guide includes a detailed summary of its quantitative pharmacological data, step-by-step experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of this intriguing molecule.

Chemical Structure and Stereochemistry

This compound is a neoclerodane diterpene, sharing the same molecular formula as Salvinorin A (C₂₃H₂₈O₈). The core structure consists of a complex fused ring system, including a furan ring, a lactone ring, and a methyl ester. The key distinction between Salvinorin A and its 12-epi epimer lies in the stereochemistry at the C-12 position, which is attached to the furan ring. In this compound, the hydrogen atom at C-12 is in the alpha (α) orientation, whereas in Salvinorin A, it is in the beta (β) orientation. This seemingly minor change in the three-dimensional arrangement of atoms has profound implications for its interaction with the kappa-opioid receptor and its subsequent signaling profile.

The absolute stereochemistry of this compound has been unequivocally established through X-ray crystallography[1]. The crystal structure reveals the precise spatial orientation of all atoms and confirms the epimeric relationship with Salvinorin A at the C-12 position.

Chemical Structure of this compound:

Caption: G-protein signaling pathway activated by this compound.

β-arrestin Signaling Pathway

Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin2, which uncouples the receptor from the G-protein and can initiate a separate wave of signaling, often involving the mitogen-activated protein kinase (MAPK) cascade. This compound acts as a full agonist in recruiting β-arrestin2.

Caption: β-arrestin signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Displacement Assay for Receptor Binding Affinity (Ki)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Caption: Workflow for the radioligand displacement assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human kappa-opioid receptor (e.g., CHO-KOR cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled KOR antagonist (e.g., [³H]diprenorphine) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR antagonist (e.g., naloxone).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of bound radioactivity is determined using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for G-protein Activation (EC₅₀ and Eₘₐₓ)

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in G-protein activation.

Workflow:

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing KOR are prepared.

-

Incubation: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound (this compound). Basal binding is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is calculated and plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

β-arrestin2 Recruitment Assay (EC₅₀ and Eₘₐₓ)

Several commercial assays are available to measure β-arrestin recruitment, such as the DiscoveRx PathHunter® assay. This assay is based on enzyme fragment complementation (EFC).

Workflow:

Caption: Workflow for the β-arrestin2 recruitment assay.

Methodology:

-

Cell Culture: A cell line (e.g., CHO) is engineered to co-express the KOR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

-

Incubation: The cells are plated in a 96-well or 384-well plate and incubated with varying concentrations of the test compound (this compound).

-

Substrate Addition: After the incubation period, a substrate for the complemented enzyme is added to the wells.

-

Luminescence Measurement: The recruitment of β-arrestin2-EA to the activated KOR-PK brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes the substrate and generates a chemiluminescent signal. This signal is measured using a luminometer.

-

Data Analysis: The luminescence signal is plotted against the agonist concentration, and a dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values for β-arrestin2 recruitment.

Conclusion

This compound stands out as a valuable pharmacological tool for investigating the nuances of kappa-opioid receptor signaling. Its distinct stereochemistry at the C-12 position translates into a remarkable biased agonism, characterized by partial activation of the G-protein pathway and full activation of the β-arrestin pathway. This unique profile provides a powerful means to dissect the physiological and pathological roles of these two major signaling arms of the KOR. The detailed structural information, quantitative pharmacological data, and experimental protocols provided in this guide are intended to support further research into the therapeutic potential of biased KOR agonists for a range of neurological and psychiatric disorders.

References

A Technical Guide to the Mechanism of Action of 12-epi-Salvinorin A at the Kappa-Opioid Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

12-epi-Salvinorin A, a stereoisomer of the potent naturally occurring hallucinogen Salvinorin A, presents a unique pharmacological profile at the kappa-opioid receptor (KOR). Unlike its parent compound, which is a full agonist, this compound demonstrates significant functional selectivity, or "biased agonism." It acts as a partial agonist for G-protein activation while functioning as a full agonist for β-arrestin2 recruitment.[1][2][3] This differential signaling implicates this compound as a valuable pharmacological tool for dissecting the distinct roles of G-protein-dependent and β-arrestin-dependent KOR signaling pathways. Understanding its mechanism is critical for the rational design of novel KOR ligands with improved therapeutic profiles for conditions such as pain, depression, and substance abuse disorders.[4][5][6] This document provides a comprehensive overview of its binding kinetics, functional activity, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The pharmacological effects of this compound have been quantified through various in vitro assays, revealing its distinct profile compared to Salvinorin A and the standard KOR agonist U50,488H.

Table 1: Opioid Receptor Binding Affinities

Binding affinity was determined using competitive inhibition of [³H]diprenorphine binding to membranes from Chinese hamster ovary (CHO) cells stably expressing the human KOR (hKOPR), rat mu-opioid receptor (MOPR), or mouse delta-opioid receptor (DOPR).[1]

| Compound | Receptor | Kᵢ (nM) | KOR Selectivity (vs. MOR) | KOR Selectivity (vs. DOR) |

| This compound | hKOPR | 29 ± 5 | 103-fold | >100-fold |

| rMOPR | 3000 ± 500 | |||

| mDOPR | >3000 | |||

| Salvinorin A | hKOPR | 2.5 ± 0.6 | 136-fold | >1600-fold |

| rMOPR | 340 ± 100 | |||

| mDOPR | >4000 |

Data sourced from Béguin et al. (2012).[1]

Table 2: Functional Activity in G-Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the activation of G-proteins upon agonist binding in CHO-hKOPR cell membranes. Efficacy is expressed relative to the maximal stimulation produced by the full agonist U50,488H (designated as 100%).[1]

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U50,488H) | Agonist Type |

| This compound | 41 ± 14 | 73 ± 2% | Partial Agonist |

| Salvinorin A | 2.1 ± 0.6 | 102 ± 3% | Full Agonist |

| Nalbuphine | 65 ± 12 | 61 ± 2% | Partial Agonist |

Data sourced from Béguin et al. (2012).[1]

Table 3: Functional Activity in β-arrestin2 Recruitment (DiscoveRx Assay)

This assay quantifies the recruitment of β-arrestin2 to the activated KOR. Efficacy is expressed relative to the maximal response produced by Salvinorin A.[1]

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Salvinorin A) | Agonist Type |

| This compound | 106 ± 12 | 100 ± 5% | Full Agonist |

| Salvinorin A | 29 ± 1 | 100 ± 2% | Full Agonist |

| Nalbuphine | 148 ± 36 | 60 ± 5% | Partial Agonist |

Data sourced from Béguin et al. (2012).[1]

Signaling Pathways and Mechanism of Action

This compound is a biased agonist that preferentially activates the β-arrestin2 signaling pathway over the G-protein signaling pathway at the kappa-opioid receptor.[1][2] Upon binding to the KOR, it induces a conformational change that leads to partial activation of Gi/o proteins, resulting in a submaximal inhibition of adenylyl cyclase and modulation of ion channels. Concurrently, it robustly promotes the recruitment of β-arrestin2, initiating a distinct set of downstream signaling events that are independent of G-protein activation.[1] This biased profile makes it a unique tool for studying the physiological and behavioral consequences of selective β-arrestin pathway activation.

References

- 1. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. biocompare.com [biocompare.com]

The Pharmacology of 12-epi-Salvinorin A: A Technical Guide to a Biased Kappa-Opioid Receptor Agonist

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of 12-epi-Salvinorin A, a potent and selective semi-synthetic agonist of the kappa-opioid receptor (KOR). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of KOR ligands and the therapeutic potential of biased agonists. This compound, an epimer of the naturally occurring hallucinogen Salvinorin A, exhibits a distinct signaling profile, acting as a partial agonist for G-protein activation while demonstrating full agonism in β-arrestin2 recruitment. This biased agonism presents a unique avenue for the development of novel therapeutics with potentially improved side-effect profiles.

Core Pharmacological Properties

This compound is a semi-synthetic analog of Salvinorin A, the primary psychoactive component of the Salvia divinorum plant.[1][2] The epimerization at the C-12 position significantly alters its interaction with the KOR, leading to a pharmacological profile distinct from its parent compound.

Binding Affinity and Functional Activity

Studies have demonstrated that this compound is a selective KOR partial agonist with moderate potency in vitro.[3] Its unique characteristic lies in its biased signaling. While it only partially activates G-protein signaling pathways, it acts as a full agonist in recruiting β-arrestin2.[3][4] This dissociation between G-protein activation and β-arrestin recruitment is a key feature of its pharmacological identity.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound at the human kappa-opioid receptor (hKOR). For comparative purposes, data for the parent compound, Salvinorin A, and the standard KOR agonist U50,488H are included where available.

| Compound | Binding Affinity (Ki, nM) | [35S]GTPγS Binding (G-protein Activation) | β-arrestin2 Recruitment |

| EC50 (nM) | Emax (%) | ||

| This compound | 25 ± 4 | >3000 | 35 ± 3 |

| Salvinorin A | 1.1 ± 0.2 | 1.8 ± 0.5 | 100 ± 5 |

| U50,488H | 1.5 ± 0.3 | 2.9 ± 0.9 | 100 |

Data sourced from Béguin et al., 2012.[4]

Signaling Pathways of this compound

Upon binding to the KOR, this compound initiates intracellular signaling cascades. Due to its nature as a biased agonist, it preferentially activates the β-arrestin pathway over the G-protein pathway.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a series of in vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-U69,593, a selective KOR agonist.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]-U69,593 and varying concentrations of the competing ligand (this compound).

-

Incubation is carried out at 25°C for 2-3 hours.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of competing ligand that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound in stimulating G-protein activation.

Methodology:

-

Membrane Preparation: CHO-hKOR cell membranes are used.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with 30 µM GDP.

-

Radioligand: [35S]GTPγS.

-

Procedure:

-

Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.

-

Incubation is performed at 30°C for 60 minutes.

-

The assay is terminated by rapid filtration.

-

The amount of bound [35S]GTPγS is determined by scintillation counting.

-

-

Data Analysis: Dose-response curves are generated, and EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) values are calculated.

β-arrestin2 Recruitment Assay (DiscoveRx PathHunter)

Objective: To quantify the recruitment of β-arrestin2 to the KOR upon agonist stimulation.

Methodology:

-

Cell Line: U2OS cells co-expressing the human KOR fused to a ProLink (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.

-

Principle: Agonist-induced recruitment of β-arrestin2-EA to the KOR-PK results in the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

-

Procedure:

-

Cells are plated in 384-well plates.

-

Varying concentrations of this compound are added to the cells.

-

The plates are incubated at 37°C for 90 minutes.

-

Detection reagents are added, and the plates are incubated for a further 60 minutes at room temperature.

-

Chemiluminescence is measured using a plate reader.

-

-

Data Analysis: EC50 and Emax values are determined from the resulting dose-response curves.

cAMP Accumulation Assay

Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o protein activation.

Methodology:

-

Cell Line: CHO-hKOR cells.

-

Principle: Activation of the Gαi/o-coupled KOR inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Incubation is carried out at 37°C for 30 minutes.

-

The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified, and IC50 values are determined.

Experimental Workflow

The pharmacological characterization of a novel KOR ligand like this compound follows a logical progression of experiments to determine its binding, functional, and signaling properties.

Conclusion

This compound represents a significant tool for probing the pharmacology of the kappa-opioid receptor. Its distinct biased agonism, favoring the β-arrestin pathway over G-protein activation, provides a valuable lead for the development of novel therapeutics. A thorough understanding of its pharmacological properties, facilitated by the experimental protocols detailed herein, is crucial for advancing research into KOR-targeted drug discovery. The potential to selectively engage specific signaling pathways opens up new possibilities for designing safer and more effective medications for a range of disorders, including pain, addiction, and mood disorders.

References

- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential signaling properties at the kappa opioid receptor of this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

12-epi-Salvinorin A: A Technical Whitepaper on a Biased Kappa-Opioid Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 12-epi-Salvinorin A, a stereoisomer of the potent naturally occurring hallucinogen Salvinorin A. Unlike its parent compound, which is a full agonist at the kappa-opioid receptor (KOPR), this compound exhibits the characteristics of a partial agonist. Notably, it displays biased signaling, preferentially activating the β-arrestin pathway over the G-protein signaling cascade. This unique pharmacological profile makes this compound a molecule of significant interest for the development of novel therapeutics targeting the KOPR system for conditions such as pain, addiction, and mood disorders, potentially with a reduced side-effect profile compared to unbiased KOPR agonists. This document details the quantitative pharmacological data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Introduction

The kappa-opioid receptor (KOPR), a member of the G-protein coupled receptor (GPCR) family, is a critical modulator of a wide range of physiological and pathological processes, including pain perception, mood, and addiction. While KOPR agonists have shown therapeutic promise, their clinical utility has been hampered by undesirable side effects such as dysphoria, sedation, and hallucinations. The discovery of biased agonism, where a ligand preferentially activates one signaling pathway over another, has opened new avenues for drug design. Biased KOPR agonists that selectively engage pathways associated with therapeutic effects while avoiding those linked to adverse effects are highly sought after.

This compound, a derivative of the potent KOPR agonist Salvinorin A, has emerged as a compelling example of a biased partial agonist.[1] This whitepaper provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its biased signaling at the KOPR.

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, potency, and efficacy at the kappa-opioid receptor, as well as its selectivity over other opioid receptor subtypes.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) |

| KOPR | 25.3 ± 3.6 |

| MOPR | >10,000 |

| DOPR | >10,000 |

Data presented as mean ± SEM.

Table 2: Functional Activity of this compound at the Kappa-Opioid Receptor

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding (G-protein Activation) | EC₅₀ (nM) | 41 ± 1.2 |

| Eₘₐₓ (%) | 73 ± 2 | |

| β-arrestin2 Recruitment | Agonist Type | Full Agonist |

EC₅₀ and Eₘₐₓ values are presented as mean ± SEM. Eₘₐₓ is relative to the full agonist U-69,593.

Signaling Pathways

Activation of the KOPR by an agonist can initiate two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. This compound exhibits bias towards the β-arrestin pathway.

G-Protein Signaling Pathway

Upon agonist binding, the KOPR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (typically Gi/o). This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary outcome of KOPR-mediated G-protein activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

β-Arrestin Signaling Pathway

Following agonist-induced activation and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), the KOPR can recruit β-arrestin proteins. This interaction not only desensitizes G-protein signaling but also initiates a distinct wave of signaling events. β-arrestin can act as a scaffold protein, recruiting various signaling molecules, including mitogen-activated protein kinases (MAPKs), leading to diverse cellular responses. This compound acts as a full agonist in recruiting β-arrestin2.[1]

Experimental Protocols

The characterization of this compound as a biased KOPR partial agonist relies on specific in vitro pharmacological assays. The following sections outline the general methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human kappa-opioid receptor (e.g., CHO-hKOR) are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated in a buffer solution containing a known concentration of a high-affinity radiolabeled KOPR antagonist (e.g., [³H]diprenorphine) and a range of concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-proteins coupled to a receptor.

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the KOPR are prepared.

-

Assay Buffer: The membranes are suspended in an assay buffer containing GDP to ensure G-proteins are in their inactive state.

-

Reaction Mixture: The membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, and varying concentrations of the test compound (this compound).

-

Incubation: The reaction is carried out at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by liquid scintillation counting.

-

Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated KOPR. A common method is the PathHunter® β-Arrestin Recruitment Assay (DiscoveRx).

Detailed Methodology:

-

Cell Line: A specialized cell line is used that co-expresses the KOPR tagged with a fragment of β-galactosidase (ProLink™) and β-arrestin2 fused to the complementing fragment of β-galactosidase (Enzyme Acceptor).

-

Cell Plating: The cells are plated in a microplate and incubated.

-

Compound Addition: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated to allow for agonist-induced receptor activation and β-arrestin recruitment.

-

Substrate Addition: A detection reagent containing the chemiluminescent substrate for β-galactosidase is added to the wells.

-

Signal Measurement: After a further incubation period, the chemiluminescent signal is read using a plate reader.

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. The data are analyzed to generate a concentration-response curve and determine the agonist properties of the compound.

Conclusion

This compound represents a significant advancement in the field of KOPR pharmacology. Its distinct profile as a biased partial agonist, with a clear preference for the β-arrestin signaling pathway over G-protein activation, underscores the potential for developing functionally selective KOPR modulators. This biased agonism may offer a pathway to harness the therapeutic benefits of KOPR activation while mitigating the adverse effects associated with traditional, unbiased KOPR agonists. The data and methodologies presented in this whitepaper provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other biased KOPR ligands. Further investigation into the in vivo consequences of this unique signaling profile is warranted to fully elucidate its therapeutic promise.

References

The Biased Agonism of 12-epi-Salvinorin A: A Technical Guide for Drug Discovery

An In-depth Examination of its Unique Signaling Profile at the Kappa-Opioid Receptor

Introduction

The kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neuropsychiatric and substance use disorders. However, the clinical development of KOR agonists has been hampered by undesirable side effects such as dysphoria, sedation, and hallucinations, which are thought to be mediated by the β-arrestin signaling pathway. This has spurred the search for "biased agonists" – ligands that preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway. 12-epi-Salvinorin A, a stereoisomer of the potent naturally occurring KOR agonist Salvinorin A, has garnered significant attention due to its unique biased signaling profile. This technical guide provides a comprehensive overview of the biased agonism of this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and its analogs at the human kappa-opioid receptor (hKOR). Data is compiled from studies assessing receptor binding affinity, G-protein activation, and β-arrestin 2 recruitment.[1]

Table 1: Receptor Binding Affinities (Ki) at Opioid Receptors

| Compound | hKOR Ki (nM) | hMOR Ki (nM) | hDOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |

| This compound | 41 ± 6 | >10,000 | >10,000 | >244 | >244 |

| Salvinorin A | 1.1 ± 0.2 | 238 ± 28 | 435 ± 55 | 216 | 395 |

| U50,488H (Full Agonist) | 1.5 ± 0.3 | 2400 ± 300 | 3400 ± 400 | 1600 | 2267 |

| Nalbuphine (Partial Agonist) | 1.0 ± 0.1 | 1.2 ± 0.2 | 290 ± 40 | 0.83 | 290 |

Data presented as mean ± SEM. Ki values were determined by competitive inhibition of [3H]diprenorphine binding to membranes from CHO cells stably expressing the respective human opioid receptor.[1]

Table 2: Functional Activity at the Kappa-Opioid Receptor

| Compound | [35S]GTPγS Binding (G-protein Activation) | β-arrestin 2 Recruitment |

| EC50 (nM) | Emax (%) | |

| This compound | 41 ± 5 | 73 ± 3 |

| Salvinorin A | 9.5 ± 1.2 | 100 ± 4 |

| U50,488H | 15 ± 2 | 100 ± 5 |

| Nalbuphine | 65 ± 8 | 61 ± 4 |

Data presented as mean ± SEM. Emax is expressed as a percentage of the maximal response to the full agonist Salvinorin A.[1]

The data clearly illustrates the biased agonism of this compound. While it is a partial agonist in the G-protein activation assay (Emax of 73%), it acts as a full agonist in the β-arrestin 2 recruitment assay (Emax of 100%).[2][3] This profile distinguishes it from the parent compound Salvinorin A and the synthetic agonist U50,488H, which are both full agonists in both pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biased agonism. The following are generalized protocols for the key experiments cited.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR) are cultured to confluency.

-

Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., [3H]diprenorphine, a non-selective opioid antagonist) with varying concentrations of the unlabeled test compound (e.g., this compound) and the cell membrane preparation.

-

Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay (G-protein Activation)

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

-

Membrane Preparation:

-

Prepare cell membranes from CHO cells stably expressing hKOR as described for the radioligand binding assay.

-

-

Assay Reaction:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of the test agonist, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), and GDP in an assay buffer containing MgCl2.

-

Incubate at 30°C for 60 minutes. Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation).

-

β-Arrestin Recruitment Assay (e.g., DiscoveRx PathHunter Assay)

This cell-based assay measures the recruitment of β-arrestin to the activated KOR.

-

Cell Lines:

-

Use a commercially available cell line (e.g., from DiscoveRx) that co-expresses the hKOR fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

-

-

Assay Procedure:

-

Plate the cells in a 96-well or 384-well plate and incubate overnight.

-

Add varying concentrations of the test agonist to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

-

Add the detection reagents containing the substrate for the complemented enzyme.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

-

Detection and Data Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

The agonist-induced signal is proportional to the extent of β-arrestin recruitment.

-

Analyze the data using non-linear regression to determine the EC50 and Emax values.

-

Visualization of Pathways and Workflows

Signaling Pathways of the Kappa-Opioid Receptor

Caption: Kappa-Opioid Receptor Signaling Pathways.

Experimental Workflow for Assessing Biased Agonism

Caption: Experimental Workflow for Biased Agonism Assessment.

Logical Relationship of Biased Agonism

References

In Vitro Binding Affinity of 12-epi-Salvinorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of 12-epi-Salvinorin A, a stereoisomer of the potent kappa-opioid receptor (KOR) agonist Salvinorin A. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes relevant pathways to facilitate a deeper understanding of this compound's pharmacological profile.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound and its analogues has been primarily characterized at the kappa- (KOR), mu- (MOR), and delta- (DOR) opioid receptors. The data reveals a high affinity and selectivity for the kappa-opioid receptor.

Table 1: Opioid Receptor Binding Affinities of this compound and Analogues

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |

| This compound (1) | 35.8 ± 6.1 | >10000 | >10000 | >279 | >279 |

| This compound MOM ether (2) | 4.0 ± 0.7 | >10000 | >10000 | >2500 | >2500 |

| This compound EtOMe ether (3) | 2.2 ± 0.4 | >10000 | >10000 | >4545 | >4545 |

| 12-epi-Salvinorin B (4) | 38.2 ± 7.3 | >10000 | >10000 | >262 | >262 |

| C-16 brominated this compound (5) | 17.6 ± 3.5 | 4890 ± 870 | >10000 | 278 | >568 |

| Dibrominated this compound (6) | 33.7 ± 5.9 | 3670 ± 650 | >10000 | 109 | >297 |

Data sourced from "Differential signaling properties at the kappa opioid receptor of this compound and its analogues".[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's in vitro binding and functional activity.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound and its analogues at human kappa, rat mu, and mouse delta opioid receptors.

Materials:

-

Membranes from Chinese hamster ovary (CHO) cells stably transfected with the human KOR, rat MOR, or mouse DOR.

-

Radioligand: [³H]diprenorphine.

-

Test compounds: this compound and its analogues.

-

Assay buffer.

-

Scintillation fluid.

Procedure:

-

CHO cell membranes expressing the receptor of interest are incubated with a fixed concentration of [³H]diprenorphine.

-

Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The membranes are then washed to remove unbound radioligand.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow Diagram:

Caption: Radioligand Competition Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound for G-protein activation at the KOR.

Procedure:

-

Cell membranes expressing the KOR are incubated with the test compound.

-

[³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the mixture.

-

Upon receptor activation by an agonist, the associated G-protein exchanges GDP for [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is measured, which is proportional to the level of G-protein activation.

β-Arrestin2 Recruitment Assay

This assay measures the recruitment of the signaling protein β-arrestin2 to the receptor following agonist stimulation, a key step in receptor desensitization and internalization, as well as in biased signaling.

Objective: To assess the ability of this compound to promote the interaction between KOR and β-arrestin2.

Procedure:

-

A cell line is utilized that co-expresses the KOR and a β-arrestin2 fusion protein (e.g., as part of a bioluminescence resonance energy transfer - BRET, or enzyme-linked immunosorbent assay - ELISA-based system).

-

Cells are stimulated with the test compound.

-

The recruitment of β-arrestin2 to the activated KOR is measured by detecting the signal generated by the specific assay technology (e.g., light emission in BRET).

Signaling Pathways

This compound has been shown to be a biased agonist at the kappa-opioid receptor, demonstrating partial agonism for G-protein activation and full agonism for β-arrestin2 recruitment.[1][2] This suggests that it preferentially activates one signaling pathway over another.

Signaling Pathway Diagram:

Caption: Biased Agonism of this compound at the KOR.

Structure-Activity Relationships

The data presented in Table 1 provides insights into the structure-activity relationships of this compound analogues:

-

C-2 Position: Substitution of the C-2 acetate with methoxymethyl (MOM) or ethoxymethyl (EtOMe) ethers leads to a significant increase in KOR binding affinity (9-fold and 16-fold, respectively).[1]

-

C-12 Position: The (R) configuration at C-12 in this compound, as opposed to the (S) configuration in Salvinorin A, is suggested to be responsible for its partial agonism in G-protein activation assays.[1]

-

C-16 Position: Bromination at the C-16 position increases KOR binding affinity two-fold.[1] However, this modification, along with C-15 bromination, also increases binding affinity to the mu-opioid receptor, thereby reducing KOR selectivity.[1]

Conclusion

This compound is a potent and selective kappa-opioid receptor ligand. Its unique pharmacological profile as a biased agonist, showing preferential activation of the β-arrestin2 pathway over G-protein signaling, makes it a valuable research tool for dissecting the distinct functional roles of these pathways.[1] Further investigation into its in vivo effects is warranted to explore its potential as a therapeutic agent. The structure-activity relationship data also provides a foundation for the rational design of novel KOR modulators with specific signaling properties.

References

The Architecture of a Hallucinogen: A Technical Guide to the Biosynthesis of Salvinorin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a neoclerodane diterpenoid isolated from the Mexican sage Salvia divinorum, stands as a unique molecule in pharmacology. It is the most potent naturally occurring hallucinogen and the first identified non-nitrogenous, highly selective kappa-opioid receptor (KOR) agonist.[1] Its distinct structure and mechanism of action, differing from classical alkaloids, have made it a significant lead compound for the development of therapeutics for pain, addiction, and various neuropsychiatric disorders.[2] Understanding its biosynthesis is paramount for harnessing its therapeutic potential through synthetic biology and developing novel analogs. This guide provides an in-depth examination of the Salvinorin A biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway of Salvinorin A

The construction of Salvinorin A within Salvia divinorum is a multi-step enzymatic process localized within the glandular trichomes on the leaves.[2][3] Contrary to the classic mevalonic acid (MVA) pathway common for many terpenoids, Salvinorin A originates from the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (MEP) pathway.[4][5] This was confirmed through NMR and HR-ESI-MS analysis of products from the incorporation of stable isotope-labeled precursors.[4][5]

The pathway can be segmented into three major phases:

-

Formation of Isoprene Precursors: The MEP pathway begins with the condensation of D-glyceraldehyde 3-phosphate and pyruvate to form 1-deoxy-D-xylulose 5-phosphate.[5] A series of enzymatic steps then converts this intermediate into the two fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][5]

-

Assembly of the Diterpene Backbone: Three units of IPP are sequentially added to one unit of DMAPP to generate the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).[5] The first committed step in Salvinorin A biosynthesis is the bicyclization of GGPP, catalyzed by the class II diterpene synthase, ent-clerodienyl diphosphate synthase (SdCPS2). This enzyme facilitates the formation of a labdanyl diphosphate carbocation, which then undergoes a series of 1,2-hydride and methyl shifts to produce the characteristic ent-clerodane scaffold of the intermediate, ent-clerodienyl diphosphate.[2][5]

-

Tailoring and Functionalization: Following the creation of the core clerodane structure, a cascade of oxidative and acyl modifications, catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, is required to complete the synthesis.[5] The final methylation of the C-4 carboxyl group is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, yielding Salvinorin A.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvinorin A - Wikipedia [en.wikipedia.org]

The Nexus of Nature and Neuroscience: A Technical Guide to the Physical and Chemical Properties of Salvinorin A Derivatives

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Salvinorin A, a neoclerodane diterpene isolated from the psychoactive plant Salvia divinorum, stands as a unique pharmacological entity. As the most potent naturally occurring hallucinogen, its profound effects are mediated through highly selective and potent agonism of the kappa-opioid receptor (KOR). Unlike classical opioids, Salvinorin A is not an alkaloid, a distinction that has opened new avenues in medicinal chemistry for the development of novel therapeutics. This technical guide provides an in-depth exploration of the physical and chemical properties of Salvinorin A and its key derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of KOR pharmacology and the design of next-generation analgesics, anti-addiction agents, and treatments for mood disorders. This document summarizes quantitative data in structured tables, details key experimental methodologies, and visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding of this fascinating class of molecules.

Introduction

Salvinorin A is a powerful tool for dissecting the complexities of the KOR system, which is implicated in pain, mood, and addiction.[1] However, the therapeutic potential of Salvinorin A itself is limited by its potent psychotropic effects and rapid metabolism.[2] The ester functional group at the C2 position is readily hydrolyzed by esterases to yield the inactive metabolite, Salvinorin B.[1] This has spurred the development of a vast array of synthetic and semi-synthetic derivatives aimed at improving its pharmacokinetic profile and modulating its pharmacological activity. These efforts have focused primarily on modifications at the C2 position and the furan ring, leading to compounds with altered potency, efficacy, and even receptor selectivity. This guide will delve into the core physical and chemical characteristics that define these molecules and govern their biological actions.

Physical and Chemical Properties

The unique non-alkaloidal, diterpenoid structure of Salvinorin A bestows upon it a distinct set of physicochemical properties. Understanding these properties is paramount for formulation, delivery, and the rational design of new derivatives.

Data Presentation: Comparative Tables

The following tables summarize the key physical and chemical properties of Salvinorin A and a selection of its notable derivatives.

Table 1: Physical Properties of Salvinorin A and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | LogP |

| Salvinorin A | C₂₃H₂₈O₈ | 432.47 | 238-240[3] | -41° (c=1, CHCl₃)[4] | 2.5[5] |

| Salvinorin B | C₂₁H₂₆O₇ | 390.43 | 222-224 | - | - |

| Herkinorin | C₂₈H₃₀O₈ | 494.54 | - | - | - |

| Salvinorin B ethoxymethyl ether (EOM-SB) | C₂₄H₃₂O₈ | 448.51 | - | - | - |

| 16-Bromo Salvinorin A | C₂₃H₂₇BrO₈ | 511.36 | - | - | - |

Table 2: Chemical and Spectroscopic Data of Salvinorin A

| Property | Value |

| IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-naphtho[2,1-c]pyran-7-carboxylate |

| pKa | Non-ionizable[4] |

| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 7.43 (t, J=1.7 Hz, 1H), 7.40 (t, J=0.8 Hz, 1H), 6.36 (dd, J=1.9, 0.9 Hz, 1H), 5.54 (dd, J=11.6, 5.3 Hz, 1H), 4.19 (dd, J=12.2, 7.6 Hz, 1H), 3.72 (s, 3H), 2.80-2.74 (m, 1H), 2.58-2.52 (m, 1H), 2.45-2.38 (m, 1H), 2.27-2.19 (m, 1H), 2.15 (s, 3H), 2.12-2.05 (m, 1H), 1.98-1.91 (m, 1H), 1.80-1.72 (m, 1H), 1.68-1.59 (m, 1H), 1.54-1.46 (m, 1H), 1.21 (s, 3H), 1.11 (s, 3H) |

| ¹³C NMR (CDCl₃, 150 MHz) | δ (ppm): 207.5, 172.9, 170.3, 143.4, 140.0, 125.7, 108.3, 83.9, 75.3, 72.9, 52.0, 48.9, 44.1, 43.8, 41.5, 39.3, 34.9, 32.1, 31.5, 29.8, 21.0, 16.9, 15.6 |

| IR (thin film) νmax (cm⁻¹) | 3144, 2952, 1745, 1722, 1505, 1436, 1374, 1228, 1142, 1027, 875 |

| Mass Spectrometry (ESI-MS) | m/z 433.18 [M+H]⁺ |

Table 3: Physicochemical Data for Amino Acid Analogues of Salvinorin A

| Analogue No. | Amino acid residue | Molecular Formula | Molecular Weight ( g/mol ) | TLC Rƒ |

| 3 | Fmoc-Gly | C₃₈H₃₉NO₁₀ | 669.72 | 0.54 |

| 4 | Fmoc-Ala | C₃₉H₄₁NO₁₀ | 683.75 | 0.59 |

| 5 | Fmoc-Val | C₄₁H₄₅NO₁₀ | 711.80 | 0.65 |

| 6 | Fmoc-Leu | C₄₂H₄₇NO₁₀ | 725.83 | 0.67 |

| 7 | Fmoc-Phe | C₄₅H₄₅NO₁₀ | 755.84 | 0.61 |

| 8 | Fmoc-Trp | C₄₇H₄₆N₂O₁₀ | 806.88 | 0.56 |

| 9 | Gly | C₂₃H₂₉NO₈ | 447.48 | 0.12 |

| 10 | Ala | C₂₄H₃₁NO₈ | 461.51 | 0.15 |

| 11 | Leu | C₂₇H₃₇NO₈ | 503.59 | 0.22 |

| 12 | Val | C₂₆H₃₅NO₈ | 489.56 | 0.19 |

| 13 | Phe | C₃₀H₃₅NO₈ | 537.60 | 0.25 |

| 14 | Trp | C₃₂H₃₆N₂O₈ | 588.64 | 0.18 |

TLC conditions: Silica gel; hexane:EtOAc (2:1).[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis and evaluation of Salvinorin A derivatives.

Synthesis of Amino Acid Analogues of Salvinorin A

A general procedure for the synthesis of N-Fmoc-protected amino acid analogues of Salvinorin A involves the following steps:[6]

-

To a stirred solution of Salvinorin B (1 equivalent) in dichloromethane (CH₂Cl₂), add the corresponding N-Fmoc-amino acid (3 equivalents) and N-methylmorpholine (3 equivalents).

-

Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (3 equivalents) to the solution.

-

Stir the solution at 50°C for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:EtOAc (2:1) solvent system to yield the desired N-Fmoc-amino acid analogue.

Deprotection of the N-Fmoc group is achieved as follows:[6]

-

Dissolve the N-Fmoc-amino acid derivative of Salvinorin A (1 equivalent) in CH₂Cl₂.

-

Add piperidine (3 equivalents) to the solution.

-

Stir the solution at room temperature for 1.5 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography on silica gel using a hexane:EtOAc (2:1) solvent system.

Radioligand Binding Assay for Opioid Receptors

Competitive displacement binding assays are used to determine the binding affinity (Ki) of compounds for opioid receptors. A general protocol is as follows:

-

Perform assays using membrane preparations from cells expressing the opioid receptor of interest.

-

Use a radiolabeled ligand, such as [³H]diprenorphine, at a concentration near its Kd.

-

Incubate the membrane suspension with the radioligand and various concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for 1 hour to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Determine the amount of bound radioactivity by liquid scintillation counting.

-

Define non-specific binding using a high concentration of a non-labeled universal opioid antagonist like naloxone.

-

Calculate Ki values using non-linear regression analysis of the competition data.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Prepare membrane homogenates from cells expressing the KOR.

-

Incubate the membranes with various concentrations of the test compound in an assay buffer containing GDP, MgCl₂, NaCl, and [³⁵S]GTPγS.

-

After incubation at room temperature, terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Determine the EC₅₀ and Emax values by non-linear regression analysis of the dose-response curves.

cAMP Accumulation Assay

This assay assesses the ability of a KOR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Culture cells expressing the KOR in appropriate media.

-

Stimulate the cells with forskolin, an adenylyl cyclase activator, in the presence of varying concentrations of the test compound.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay or a luciferase-based reporter assay.

-

Determine the IC₅₀ values from the dose-response curves.

Signaling Pathways and Experimental Workflows

The biological effects of Salvinorin A and its derivatives are initiated by their interaction with the KOR, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.

KOR Signaling Pathways

Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

Figure 1. KOR Signaling Pathways Activated by Salvinorin A Derivatives.

Experimental Workflow for Derivative Synthesis and Evaluation

The process of developing and characterizing novel Salvinorin A derivatives follows a logical workflow, from initial synthesis to comprehensive pharmacological evaluation.

Figure 2. Workflow for the Development of Salvinorin A Derivatives.

Conclusion

Salvinorin A and its derivatives represent a compelling and evolving field of study with significant therapeutic potential. Their unique chemical structures and selective pharmacology offer a novel scaffold for the development of KOR-targeted drugs. This technical guide has provided a comprehensive overview of the physical and chemical properties of these compounds, detailed essential experimental protocols, and visualized the underlying biological pathways. As research in this area continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new chemical entities with improved therapeutic profiles, offering hope for the treatment of a range of challenging neurological and psychiatric disorders.

References

- 1. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. transpopmed.org [transpopmed.org]

- 3. researchgate.net [researchgate.net]

- 4. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Furan Ring: A Key Modulator of 12-epi-Salvinorin A's Kappa-Opioid Receptor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest as a scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders. The C-12 epimer, 12-epi-Salvinorin A, and its analogs with modifications to the furan ring, have revealed critical structure-activity relationships (SAR) that govern affinity, potency, and functional selectivity at the KOR. This technical guide provides a comprehensive overview of the role of the furan ring in the activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. Understanding these molecular determinants is crucial for the rational design of next-generation KOR-targeted ligands with improved therapeutic profiles.

Introduction

The kappa-opioid receptor (KOR) system is implicated in a variety of physiological processes, including pain, mood, and addiction.[1] Salvinorin A, a naturally occurring neoclerodane diterpene, is a highly potent and selective KOR agonist, unique for its non-nitrogenous structure.[1] Its C-12 epimer, this compound, has been a focal point of research to elucidate the intricate interactions between this chemical scaffold and the KOR. A key structural feature of these molecules is the furan ring at the C-12 position, which has been shown to be a critical determinant of their pharmacological activity. Modifications to this ring have profound effects on binding affinity, functional potency, and signaling bias, offering a valuable tool for probing the KOR binding pocket and designing ligands with specific functional outcomes. This guide will delve into the synthesis, in vitro pharmacology, and signaling pathways associated with this compound and its furan-modified analogs.

The Role of the Furan Ring in KOR Binding and Activity

The furan ring of Salvinorin A and its analogs is positioned deep within the KOR binding cavity, where it is stabilized by hydrophobic interactions with amino acid residues such as Y139 and I294.[2] Structure-activity relationship (SAR) studies have demonstrated that while the furan ring itself is an important anchor, modifications are tolerated and can modulate the pharmacological profile of the ligand.

Quantitative Analysis of Furan-Modified this compound Analogs

The following tables summarize the in vitro pharmacological data for this compound and a selection of its analogs with modifications at the furan ring. These data highlight the impact of furan substitution on KOR binding affinity (Ki) and functional activity (EC50 and Emax).

Table 1: Kappa-Opioid Receptor Binding Affinities (Ki) of this compound and Furan-Modified Analogs

| Compound | Modification | KOR Ki (nM) | Reference |

| Salvinorin A | - | 4 ± 1 | [3] |

| This compound | C-12 epimer | 41 | [4] |

| C-16 Bromosalvinorin A | Bromine at C-16 | 0.040 ± 0.010 (EC50) | [5] |

| C-16 Methylsalvinorin A | Methyl at C-16 | 0.41 ± 0.15 (EC50) | [5] |

| C-16 Ethynylsalvinorin A | Ethynyl at C-16 | 0.019 ± 0.004 (EC50) | [5] |

Table 2: Kappa-Opioid Receptor Functional Activity (GTPγS Assay) of this compound and Furan-Modified Analogs

| Compound | EC50 (nM) | Emax (%) | Reference |

| Salvinorin A | 46 ± 8 | 100 ± 19 | [3] |

| This compound | 84 | Partial Agonist | [4] |

| C-16 Bromosalvinorin A | 0.040 ± 0.010 | 100 | [5] |

| C-16 Methylsalvinorin A | 0.41 ± 0.15 | 100 | [5] |

| C-16 Ethynylsalvinorin A | 0.019 ± 0.004 | 100 | [5] |

KOR Signaling Pathways

Activation of the KOR by agonists like this compound initiates intracellular signaling cascades primarily through two distinct pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways, known as biased agonism, can significantly influence the physiological effects of a ligand.

-

G-Protein Pathway: Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7] This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[7]

-

β-Arrestin Pathway: Agonist binding also promotes the phosphorylation of the KOR by G-protein-coupled receptor kinases (GRKs).[8] This phosphorylation event facilitates the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also act as signaling scaffolds to initiate distinct downstream signaling events.[6][7] The β-arrestin pathway has been linked to some of the undesirable side effects of KOR agonists, such as dysphoria.[7]

The discovery that different ligands can preferentially activate one pathway over the other has opened up new avenues for designing safer and more effective KOR-targeted drugs.

Experimental Methodologies

This section provides detailed protocols for the key in vitro assays used to characterize the pharmacological properties of this compound and its analogs at the KOR.

Synthesis of this compound

The semi-synthesis of this compound from Salvinorin A has been reported and typically involves a four-step process. A detailed synthetic scheme can be found in the work of Beguin et al. (2009).[4]

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human KOR

-

[3H]diprenorphine (radioligand)

-

Test compounds (e.g., this compound analogs)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Naloxone (for determining non-specific binding)

-

Whatman GF/C filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, cell membranes, [3H]diprenorphine, and the test compound or vehicle.

-

For non-specific binding control wells, add a high concentration of naloxone.

-

Incubate the plate at room temperature for 1 hour to reach equilibrium.[9]

-

Terminate the binding reaction by rapid filtration through Whatman GF/C filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki values using non-linear regression analysis of the competition binding curves.

[35S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G-protein signaling by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Materials:

-

Cell membranes expressing the human KOR

-

[35S]GTPγS (radioligand)

-

Test compounds

-

Assay buffer (containing MgCl2 and GDP)

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle.

-

Initiate the reaction by adding a solution of [35S]GTPγS.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding SPA beads.

-

Incubate to allow the beads to capture the membranes.

-

Measure the radioactivity using a microplate scintillation counter.

-

Analyze the data to determine the EC50 and Emax values for each compound.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated KOR, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter assay).

Materials:

-

Cells co-expressing KOR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Test compounds

-

Cell culture medium

-

Detection reagents (substrate for the complemented enzyme)

-

Luminometer

Protocol:

-